methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 896371-60-1
VCID: VC11919595
Molecular Formula: C27H29F3N4O5
Molecular Weight: 546.5 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 896371-60-1](/images/structure/VC11919595.png)
Description |
Methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound with a complex molecular structure. This molecule belongs to the quinazoline derivatives family, known for their diverse biological and pharmacological activities. SynthesisThe synthesis of this compound typically involves multi-step organic reactions:
Biological SignificanceQuinazoline derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a trifluoromethyl group enhances lipophilicity and bioavailability, making this compound a promising candidate for drug development. Potential Applications:
Analytical CharacterizationThe compound is analyzed using advanced techniques to confirm its structure and purity:
Comparative Data Table
Research FindingsStudies on similar compounds indicate that modifications at the quinazoline core or side chains can significantly alter biological activity: |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 896371-60-1 | ||||||||||||
Product Name | methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate | ||||||||||||
Molecular Formula | C27H29F3N4O5 | ||||||||||||
Molecular Weight | 546.5 g/mol | ||||||||||||
IUPAC Name | methyl 2,4-dioxo-3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-1H-quinazoline-7-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C27H29F3N4O5/c1-39-25(37)18-9-10-21-22(16-18)31-26(38)34(24(21)36)11-4-2-3-8-23(35)33-14-12-32(13-15-33)20-7-5-6-19(17-20)27(28,29)30/h5-7,9-10,16-17H,2-4,8,11-15H2,1H3,(H,31,38) | ||||||||||||
Standard InChIKey | LHTACRDSYJQKDR-UHFFFAOYSA-N | ||||||||||||
SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | ||||||||||||
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | ||||||||||||
PubChem Compound | 22588163 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume